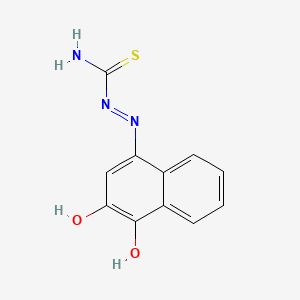![molecular formula C18H15Cl2N3OS B1229523 N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B1229523.png)
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide is a member of quinolines.
Applications De Recherche Scientifique
Receptor Antagonist Studies
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has been identified in studies related to leukotriene D4 receptor antagonism. Specifically, a study by Zamboni et al. (1992) found that modifications to a quinoline compound led to the development of potent and orally active LTD4 receptor antagonists, useful in the treatment of conditions like asthma and allergic rhinitis (Zamboni et al., 1992).
Cytotoxicity Studies
A study by Hall, Wong, and Scovill (1995) reported on the cytotoxicity of N-pyridinyl and N-quinolinyl substituted derivatives of phthalimides and succinimides. They found that these compounds demonstrated cytotoxicity against the growth of various cultured cell lines, indicating potential applications in cancer research (Hall et al., 1995).
Anti-inflammatory Studies
Research by Dassonville et al. (2008) focused on the synthetic development of N-pyridinyl(methyl)indolylpropanamides, which act as non-acidic NSAIDs (Non-Steroidal Anti-Inflammatory Drugs). These compounds showed significant activity in assays like the TPA-induced mouse ear swelling test, suggesting their potential as anti-inflammatory agents (Dassonville et al., 2008).
Neuroinflammation Biomarker Studies
Brouwer et al. (2016) explored modifications to an N-methyl-(quinolin-4-yl)oxypropanamide scaffold to develop new radioligands for PET imaging of brain TSPO (translocator protein), a biomarker of neuroinflammation. Their findings highlight the potential of such compounds in neuroimaging and the study of neuroinflammatory conditions (Brouwer et al., 2016).
Antitumor and Antimicrobial Activities
Further studies have focused on the antitumor and antimicrobial potential of compounds structurally similar to this compound. For instance, Mohamed et al. (2016) synthesized and tested various quinazolinone derivatives for their anticancer activity, demonstrating their effectiveness against several cancer cell lines (Mohamed et al., 2016). Similarly, Dawbaa et al. (2021) synthesized novel thiazole derivatives and evaluated their antimicrobial and cytotoxic activities, indicating their potential in treating infections and cancer (Dawbaa et al., 2021).
Propriétés
Formule moléculaire |
C18H15Cl2N3OS |
|---|---|
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
N-(3,5-dichloropyridin-2-yl)-2-(4-methylquinolin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-10-7-16(22-15-6-4-3-5-13(10)15)25-11(2)18(24)23-17-14(20)8-12(19)9-21-17/h3-9,11H,1-2H3,(H,21,23,24) |
Clé InChI |
RTNAIWGSPRZEIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)NC3=C(C=C(C=N3)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



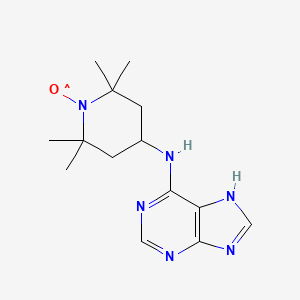
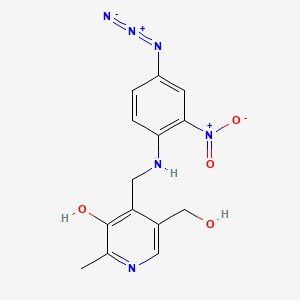


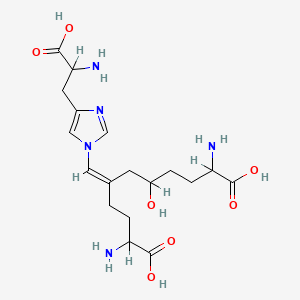

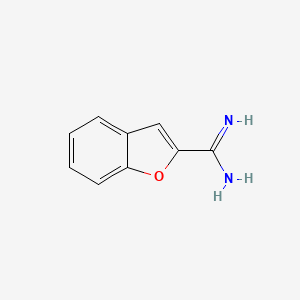
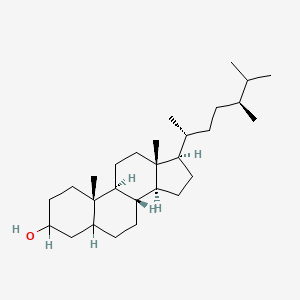
![[1-[(3-fluoropyridin-4-yl)amino]-3-methylindol-5-yl] N-methylcarbamate](/img/structure/B1229455.png)
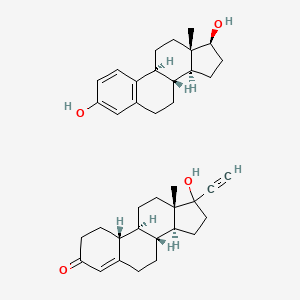
![2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester](/img/structure/B1229457.png)


